methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate
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Overview
Description
Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate is an organic compound that features a furan ring, a carboxamide group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The carboxylic acid group on the furan ring is converted to a carboxamide group using reagents such as ammonia or amines.
Esterification: The carboxamide intermediate is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Coupling with hydroxyphenyl group: The final step involves coupling the furan carboxamide ester with a hydroxyphenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxyphenyl group can be oxidized under appropriate conditions to form quinones and other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group on the phenyl ring can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: Used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects such as inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(furan-2-carboxamido)-3-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a hydroxy group on the phenyl ring.
Methyl 2-(furan-2-carboxamido)-3-(4-chlorophenyl)propanoate: Similar structure but with a chloro group instead of a hydroxy group on the phenyl ring.
Methyl 2-(furan-2-carboxamido)-3-(4-nitrophenyl)propanoate: Similar structure but with a nitro group instead of a hydroxy group on the phenyl ring.
Uniqueness
Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate is unique due to the presence of the hydroxy group on the phenyl ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-15(19)12(9-10-4-6-11(17)7-5-10)16-14(18)13-3-2-8-21-13/h2-8,12,17H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSRCUGXMGDTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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